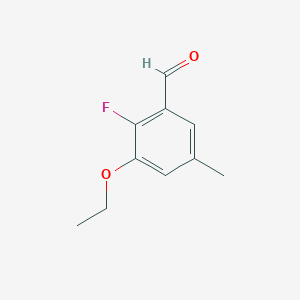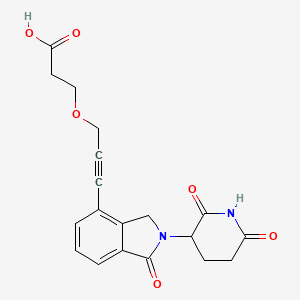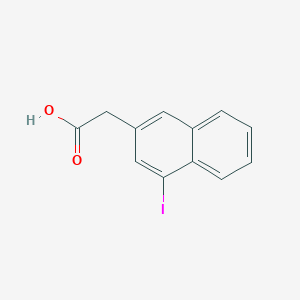
4-Iodonaphthalene-2-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodonaphthalene-2-acetic acid is an organic compound with the molecular formula C12H9IO2 It is a derivative of naphthalene, where an iodine atom is substituted at the 4-position and an acetic acid group is attached at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-iodonaphthalene-2-acetic acid typically involves the iodination of naphthalene derivatives followed by acetic acid substitution. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the naphthalene ring. The subsequent introduction of the acetic acid group can be achieved through various organic reactions, such as Friedel-Crafts acylation or other carboxylation techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and carboxylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodonaphthalene-2-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom or reduce the carboxylic acid group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the iodine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated naphthalene derivatives, while substitution reactions can produce a variety of functionalized naphthalene compounds .
Applications De Recherche Scientifique
4-Iodonaphthalene-2-acetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-iodonaphthalene-2-acetic acid involves its interaction with molecular targets through its functional groups. The iodine atom and acetic acid group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect molecular pathways and biological processes, making the compound useful in research and industrial applications .
Comparaison Avec Des Composés Similaires
2-Iodonaphthalene: Similar structure but with the iodine atom at the 2-position.
Naphthalene-2-acetic acid: Lacks the iodine atom, only has the acetic acid group.
4-Bromonaphthalene-2-acetic acid: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 4-Iodonaphthalene-2-acetic acid is unique due to the presence of both the iodine atom and the acetic acid group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C12H9IO2 |
|---|---|
Poids moléculaire |
312.10 g/mol |
Nom IUPAC |
2-(4-iodonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H9IO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15) |
Clé InChI |
DJBPQCMPIOIAHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2I)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



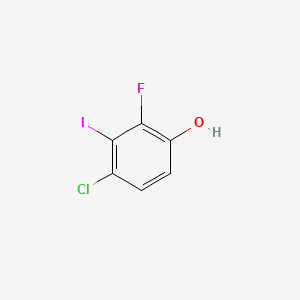
![5,6-Dinitro-4,7-bis(3-undecylthieno[3,2-b]thiophen-5-yl)-2,1,3-benzothiadiazole](/img/structure/B14777025.png)

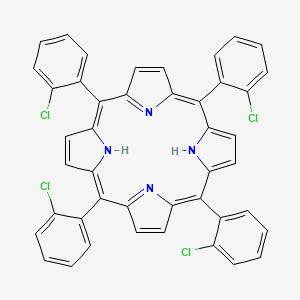
![4-[2-[4-[2-(4-Carboxyphenyl)ethynyl]-2,1,3-benzothiadiazol-7-yl]ethynyl]benzoic acid](/img/structure/B14777040.png)
![3-Iodo-5-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777055.png)
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)


